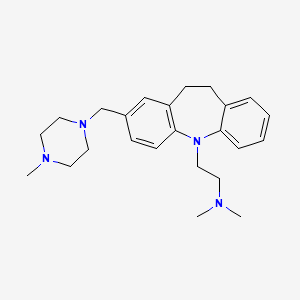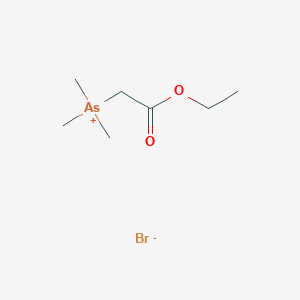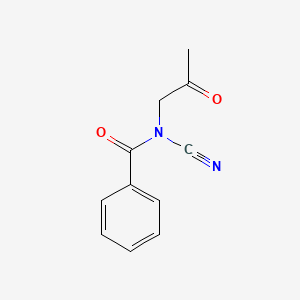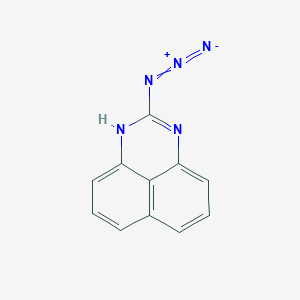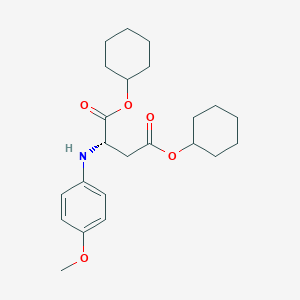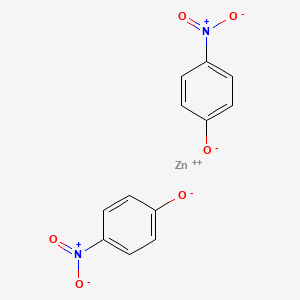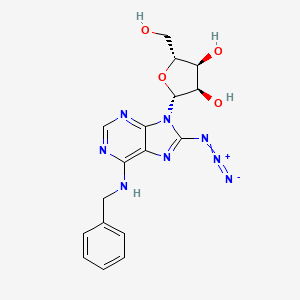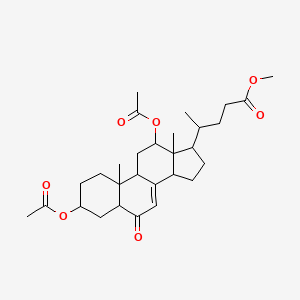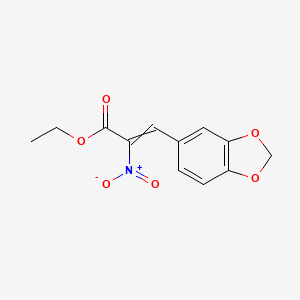
Magnesium--silver (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–silver (1/2) is a compound that consists of magnesium and silver in a 1:2 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium–silver (1/2) can be synthesized through a precipitation reaction. One common method involves reacting a soluble magnesium salt, such as magnesium nitrate, with a soluble silver salt, such as silver nitrate. The reaction can be represented as follows: [ \text{Mg(NO}_3\text{)}_2 \text{(aq)} + 2\text{AgNO}_3 \text{(aq)} \rightarrow \text{Mg(AgNO}_3\text{)}_2 \text{(s)} ]
Industrial Production Methods
In industrial settings, the production of magnesium–silver (1/2) may involve large-scale precipitation reactions. The reactants are mixed in a controlled environment to ensure the formation of the desired compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium–silver (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and silver oxide.
Reduction: It can be reduced to form elemental magnesium and silver.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used under controlled temperature conditions.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Various reagents, depending on the specific substitution reaction, can be used under appropriate conditions.
Major Products Formed
Oxidation: Magnesium oxide (MgO) and silver oxide (Ag2O).
Reduction: Elemental magnesium (Mg) and silver (Ag).
Substitution: Products vary depending on the specific substitution reaction.
Scientific Research Applications
Magnesium–silver (1/2) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the production of specialized alloys and materials.
Mechanism of Action
The mechanism by which magnesium–silver (1/2) exerts its effects involves the interaction of magnesium and silver ions with molecular targets. Magnesium ions can act as cofactors in enzymatic reactions, while silver ions can interact with bacterial cell membranes, leading to antimicrobial effects. The pathways involved include the inhibition of bacterial respiration and the disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- Magnesium oxide (MgO)
- Silver oxide (Ag2O)
- Magnesium chloride (MgCl2)
- Silver chloride (AgCl)
Uniqueness
Magnesium–silver (1/2) is unique due to its combination of magnesium and silver, which imparts both the reactivity of magnesium and the antimicrobial properties of silver
Properties
CAS No. |
64237-86-1 |
|---|---|
Molecular Formula |
Ag2Mg |
Molecular Weight |
240.042 g/mol |
InChI |
InChI=1S/2Ag.Mg |
InChI Key |
CETDSCISYDQFMJ-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Ag].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
